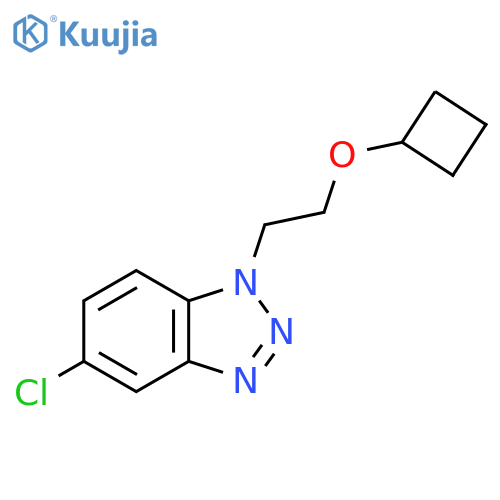Cas no 2287314-42-3 (5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole)

2287314-42-3 structure
商品名:5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole 化学的及び物理的性質
名前と識別子
-
- 5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole
- 2287314-42-3
- EN300-6749121
-
- インチ: 1S/C12H14ClN3O/c13-9-4-5-12-11(8-9)14-15-16(12)6-7-17-10-2-1-3-10/h4-5,8,10H,1-3,6-7H2
- InChIKey: DJWIATVIBDUXJN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)N=NN2CCOC1CCC1
計算された属性
- せいみつぶんしりょう: 251.0825398g/mol
- どういたいしつりょう: 251.0825398g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6749121-1.0g |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole |
2287314-42-3 | 95.0% | 1.0g |
$1500.0 | 2025-03-13 | |
| Enamine | EN300-6749121-10.0g |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole |
2287314-42-3 | 95.0% | 10.0g |
$6450.0 | 2025-03-13 | |
| Enamine | EN300-6749121-0.25g |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole |
2287314-42-3 | 95.0% | 0.25g |
$1381.0 | 2025-03-13 | |
| Enamine | EN300-6749121-0.5g |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole |
2287314-42-3 | 95.0% | 0.5g |
$1440.0 | 2025-03-13 | |
| Enamine | EN300-6749121-5.0g |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole |
2287314-42-3 | 95.0% | 5.0g |
$4349.0 | 2025-03-13 | |
| Enamine | EN300-6749121-0.05g |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole |
2287314-42-3 | 95.0% | 0.05g |
$1261.0 | 2025-03-13 | |
| Enamine | EN300-6749121-2.5g |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole |
2287314-42-3 | 95.0% | 2.5g |
$2940.0 | 2025-03-13 | |
| Enamine | EN300-6749121-0.1g |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole |
2287314-42-3 | 95.0% | 0.1g |
$1320.0 | 2025-03-13 |
5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole 関連文献
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
2287314-42-3 (5-chloro-1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazole) 関連製品
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
